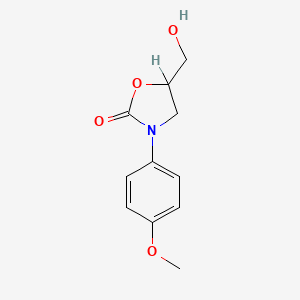
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone, a derivative of the oxazolidinone class, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound is defined by the presence of an oxazolidinone ring, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity and may influence its pharmacokinetic properties.
Chemical Formula : C11H13N1O3
Molecular Weight : 209.23 g/mol
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that oxazolidinones generally act as protein synthesis inhibitors by binding to the bacterial ribosome, specifically at the 50S subunit, thereby preventing peptide bond formation and inhibiting bacterial growth .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against multi-drug resistant strains of bacteria. Studies have shown that it functions effectively against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Enterococcus faecium | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These results suggest that the compound may serve as a promising candidate for the development of new antibiotics .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural components in enhancing the biological activity of oxazolidinones. Modifications to the oxazolidinone core or substituents such as the methoxy group have been shown to significantly affect potency and selectivity against bacterial strains .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on a series of oxazolidinones, including this compound, demonstrated its effectiveness against resistant strains. The compound was tested in vitro against clinical isolates, showcasing its potential as a treatment option for infections caused by resistant bacteria . -
Pharmacokinetic Evaluation :
Another study evaluated the pharmacokinetic profile of this compound in animal models. It was found to exhibit favorable absorption characteristics and a half-life suitable for therapeutic use, indicating its potential for further development as a systemic antibiotic .
Propriétés
IUPAC Name |
5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-9-4-2-8(3-5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGOVOZPRMHNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962778 |
Source


|
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42902-32-9 |
Source


|
| Record name | Cytoxazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













